molecular formula C18H19N3O2S B2967833 2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one CAS No. 851807-81-3

2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one

Cat. No.: B2967833
CAS No.: 851807-81-3
M. Wt: 341.43
InChI Key: LROCTZFMXFBAKG-UHFFFAOYSA-N
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Description

2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a complex organic compound that features a unique combination of functional groups, including a phenoxy group, a pyridinylmethyl sulfanyl group, and an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Imidazoline derivatives

    Substitution: Various substituted phenoxy derivatives

Mechanism of Action

The mechanism of action of 2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-phenoxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-14(23-16-7-3-2-4-8-16)17(22)21-11-10-20-18(21)24-13-15-6-5-9-19-12-15/h2-9,12,14H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROCTZFMXFBAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN=C1SCC2=CN=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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